

# Wee1-IN-3 validation in patient-derived xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** Wee1-IN-3

Cat. No.: S8428636

Get Quote

## WEE1 Inhibitor (AZD1775) Data from PDX Models

| Cancer Type                                       | PDX Model Details                                                                                   | Treatment Protocol                                          | Key Findings & Quantitative Data                                                                                                                                                                                                           |
|---------------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Triple-Negative Breast Cancer (TNBC)</b> [1]   | Models established from patient surgical specimens; retained original pathological characteristics. | 30 mg/kg, administered via oral gavage [1]                  | > <b>Tumor growth suppression</b> in PDXs with high WEE1 expression. > <b>Mechanism:</b> Inhibited WEE1 and CDK1 phosphorylation, increased $\gamma$ H2AX (DNA damage marker), induced G2/M arrest, activated Caspase 3/7 (apoptosis) [1]. |
| <b>Lung Adenocarcinoma (KRAS G12C mutant)</b> [2] | Models generated using KRAS G12C mutant human lung adenocarcinoma cell lines.                       | Adavosertib combined with a KRAS G12C inhibitor (G12Ci) [2] | > <b>Synergistic effect</b> observed with G12Ci. > <b>Mechanism:</b> Induced DNA replication stress, caused DNA damage, and led to cell apoptosis. Marked anti-tumor effects in tumor xenograft models [2].                                |
| <b>Ovarian Cancer</b> [3]                         | In-house developed miniaturized device used to mimic clinical hyperthermia treatment.               | AZD1775 combined with hyperthermia [3]                      | > <b>Significant tumor reduction <i>in vivo</i>.</b> > <b>Mechanism:</b> Hyperthermia causes CDK1 hyperactivation and replication stress; WEE1 inhibition prevents cell cycle repair, leading to mitotic catastrophe [3].                  |

## Experimental Workflow in PDX Models

The methodology for validating WEE1 inhibitors in PDX models generally follows a standardized, multi-step process. The diagram below outlines a typical experimental workflow.



[Click to download full resolution via product page](#)

## WEE1 Signaling Pathway and Inhibitor Mechanism

WEE1 is a critical kinase in the DNA damage response (DDR) pathway. The following diagram illustrates its role and how its inhibition leads to cancer cell death.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Anti-cancer drug sensitivity testing and preclinical evaluation of the... [pmc.ncbi.nlm.nih.gov]
2. WEE1 inhibitor exerts synergistic effect with KRAS G12C ... [pmc.ncbi.nlm.nih.gov]
3. Comprehensive multi-omics analysis reveals WEE1 as a ... [nature.com]

To cite this document: Smolecule. [Wee1-IN-3 validation in patient-derived xenograft models].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8428636#wee1-in-3-validation-in-patient-derived-xenograft-models>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)